N-(2,5-diethoxy-4-nitrophenyl)-2-[(2-hydroxyethyl)thio]acetamide
Overview
Description
N-(2,5-diethoxy-4-nitrophenyl)-2-[(2-hydroxyethyl)thio]acetamide is a useful research compound. Its molecular formula is C14H20N2O6S and its molecular weight is 344.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.10420754 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Hydrogenation for Green Synthesis
A study by Zhang Qun-feng (2008) highlighted the use of catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes. This process emphasizes environmental sustainability in chemical synthesis, employing a novel Pd/C catalyst for high activity, selectivity, and stability in the hydrogenation process (Zhang Qun-feng, 2008).
Antimalarial Activity and QSAR of Amino Biphenyl Derivatives
Werbel et al. (1986) synthesized and studied a series of biphenyl derivatives for their antimalarial activity. This research is significant for identifying structure-activity relationships and exploring new therapeutic agents against malaria, demonstrating the pharmaceutical applications of chemical compounds in treating resistant strains of parasites (Werbel et al., 1986).
Chemoselective Acetylation Using Immobilized Lipase
Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, showcasing an enzymatic approach to synthesize intermediates for antimalarial drugs. This study illustrates the potential of biocatalysis in producing pharmaceutical intermediates with high selectivity and under mild conditions (Magadum & Yadav, 2018).
Photocatalytic Degradation Studies
Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen, an analgesic drug, under UV light using TiO2 nanoparticles. This study highlights the environmental applications of photocatalytic processes in degrading pharmaceutical pollutants, contributing to cleaner water systems (Jallouli et al., 2017).
Properties
IUPAC Name |
N-(2,5-diethoxy-4-nitrophenyl)-2-(2-hydroxyethylsulfanyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c1-3-21-12-8-11(16(19)20)13(22-4-2)7-10(12)15-14(18)9-23-6-5-17/h7-8,17H,3-6,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAAAMLGEBKOCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CSCCO)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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